molecular formula C24H28ClFN2O2 B5216513 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine

1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine

Cat. No. B5216513
M. Wt: 430.9 g/mol
InChI Key: FWSQWJUVLUMLOZ-UHFFFAOYSA-N
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Description

1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, also known as CFPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology.

Scientific Research Applications

1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been used as a tool compound to study the role of piperidine derivatives in the regulation of various biological processes, such as ion channel function and neurotransmitter release.

Mechanism of Action

The exact mechanism of action of 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is not fully understood, but it is believed to act as a modulator of various biological processes by interacting with specific molecular targets. 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been shown to bind to voltage-gated ion channels, such as the sodium channel Nav1.7, and inhibit their function. 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has also been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, by interacting with specific receptors in the brain.
Biochemical and Physiological Effects:
1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine inhibits the function of voltage-gated ion channels, such as Nav1.7, and modulates the release of neurotransmitters, such as dopamine and acetylcholine. In vivo studies have shown that 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has analgesic effects in animal models of pain and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is also readily available from commercial sources, which makes it easy to obtain for research purposes. However, 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has some limitations, including its relatively high cost and limited availability in large quantities.

Future Directions

There are several future directions for research on 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine. One potential direction is to investigate the therapeutic potential of 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine in various disease models, such as cancer and neurodegenerative diseases. Another direction is to study the molecular targets and mechanisms of action of 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine in more detail, which could lead to the development of more potent and selective derivatives. Additionally, the development of new synthetic methods for 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine could increase its availability and reduce its cost, which would facilitate further research on this promising compound.

Synthesis Methods

The synthesis of 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine involves the reaction of 4-chloro-3-fluorobenzylamine with 2-(1-piperidinylcarbonyl)phenol in the presence of piperidine and acetic anhydride. The reaction mixture is then subjected to column chromatography to obtain the final product in high yield and purity. This synthetic method has been optimized and validated by several research groups, and it is considered to be a reliable and efficient approach for the preparation of 1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine.

properties

IUPAC Name

[2-[1-[(4-chloro-3-fluorophenyl)methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClFN2O2/c25-21-9-8-18(16-22(21)26)17-27-14-10-19(11-15-27)30-23-7-3-2-6-20(23)24(29)28-12-4-1-5-13-28/h2-3,6-9,16,19H,1,4-5,10-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSQWJUVLUMLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2OC3CCN(CC3)CC4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine

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